3-(5-p-Tolyl-furan-2-yl)-acrylic acid
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Overview
Description
3-(5-p-Tolyl-furan-2-yl)-acrylic acid is an organic compound that features a furan ring substituted with a p-tolyl group and an acrylic acid moiety
Preparation Methods
The synthesis of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid typically involves the reaction of 5-p-tolyl-furan-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(5-p-Tolyl-furan-2-yl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, especially at the 2 and 3 positions, using reagents like halogens or nitrating agents.
Addition: The double bond in the acrylic acid moiety can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Scientific Research Applications
3-(5-p-Tolyl-furan-2-yl)-acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-p-Tolyl-furan-2-yl)-acrylic acid involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-(5-p-Tolyl-furan-2-yl)-acrylic acid can be compared with similar compounds such as:
3-(5-p-Tolyl-furan-2-yl)-propionic acid: This compound has a similar structure but with a propionic acid moiety instead of acrylic acid. It exhibits different reactivity and biological activity.
5-(p-Tolyl)-2-furaldehyde: This aldehyde derivative is a precursor in the synthesis of this compound and has its own set of applications in organic synthesis.
Furan-2-carboxylic acid: A simpler furan derivative that serves as a building block in various chemical syntheses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
62806-32-0 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(E)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H12O3/c1-10-2-4-11(5-3-10)13-8-6-12(17-13)7-9-14(15)16/h2-9H,1H3,(H,15,16)/b9-7+ |
InChI Key |
DUQNFABHEUFXNB-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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